REACTION_CXSMILES
|
[CH3:1][C:2]1[C:7]([CH3:8])=[CH:6][CH:5]=[C:4]([CH3:9])[C:3]=1[OH:10].C1N2CN3CN(C2)CN1C3.[C:21](O)(=[O:23])C>>[CH3:8][C:7]1[C:2]([CH3:1])=[C:3]([OH:10])[C:4]([CH3:9])=[CH:5][C:6]=1[CH:21]=[O:23]
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Name
|
three
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
CC1=C(C(=CC=C1C)C)O
|
Name
|
|
Quantity
|
20.61 g
|
Type
|
reactant
|
Smiles
|
C1N2CN3CN1CN(C2)C3
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
125 (± 5) °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at 100° C. for 15-30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The completion of reaction
|
Type
|
DISTILLATION
|
Details
|
100 ml of acetic acid were distilled out
|
Type
|
TEMPERATURE
|
Details
|
at reflux temperature
|
Type
|
TEMPERATURE
|
Details
|
to cool at 100° C.
|
Type
|
ADDITION
|
Details
|
50 ml 20% sulphuric acid were slowly added over a period of 5-10 min
|
Duration
|
7.5 (± 2.5) min
|
Type
|
TEMPERATURE
|
Details
|
Heating
|
Type
|
TEMPERATURE
|
Details
|
the reaction mass cooled to 20° C. in an ice bath
|
Type
|
ADDITION
|
Details
|
500 ml process water were added
|
Type
|
STIRRING
|
Details
|
stirred for 10 min at 20-25° C
|
Duration
|
10 min
|
Type
|
FILTRATION
|
Details
|
The reaction mass was filtered
|
Type
|
WASH
|
Details
|
washed with 300 ml process water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The crude product was dried at 60-80° C. under vacuum
|
Reaction Time |
22.5 (± 7.5) min |
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C=O)C=C(C(=C1C)O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 54 g | |
YIELD: PERCENTYIELD | 90% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |